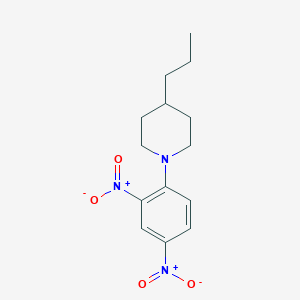

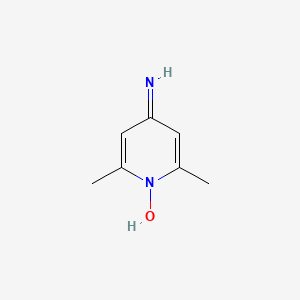

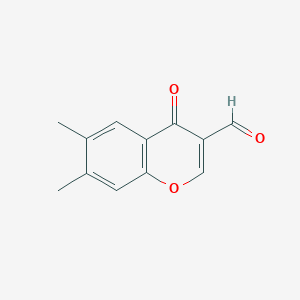

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

The compound 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its potential applications in medicine, pharmacy, agriculture, and material science. This compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in creating new materials .

Synthesis Analysis

The synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives involves several steps, including acylation, cyclization, and alkylation reactions. For instance, the acylation of thiosemicarbazide with methoxybenzoyl chlorides followed by cyclization yields the core triazole structure . In another study, the synthesis of related compounds was achieved using classical organic synthesis methods, starting with thiosemicarbazide and 4-phenyl-3-thiosemicarbazide as precursors . Additionally, the synthesis of triazole derivatives can be performed by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation reactions .

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those with a thiophene moiety, has been characterized using various spectroscopic techniques. X-ray diffraction studies have revealed that these compounds are not planar, with dihedral angles between the thiophene and triazole rings indicating a three-dimensional structure . Quantum chemical calculations, such as density functional theory (DFT), have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, providing insights into the electronic structure of these molecules .

Chemical Reactions Analysis

The triazole derivatives undergo various chemical transformations, leading to the formation of new compounds with different substituents. For example, the alkylation of triazole thiols with halogenated compounds results in the formation of S-alkylated derivatives . The synthesis of thioethanones, thioacetamides, thioacetic acids, and thioacetates from initial triazole thiols has been reported, showcasing the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been extensively studied. These compounds exhibit a range of activities, and their structures have been confirmed using IR and NMR spectroscopy, elemental analysis, and chromatographic methods . The crystal structure analysis has provided detailed information on the intermolecular interactions and hydrogen bonding patterns within the crystal lattice . Theoretical characterization using quantum chemical calculations has complemented the experimental findings, offering a comprehensive understanding of the properties of these molecules .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry

-

Organic Semiconductors

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs)

-

Antioxidant and Anti-Inflammatory Applications

-

Cannabinoid-1 (CB1) Receptor Antagonists

- A series of 5-thiophen-2-yl pyrazole derivatives have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists .

- These compounds have been analyzed for their chemical descriptors and biological activity .

- The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

- This compound could potentially be a novel efficient inhibitor of CB1 .

-

Synthesis of Anticancer Agents

-

Synthesis of Anti-Atherosclerotic Agents

-

Metal Complexing Agents

-

Development of Insecticides

-

Loading in Graphene Aerogels

-

Cannabinoid-1 (CB1) Receptor Antagonists

- A series of 5-thiophen-2-yl pyrazole derivatives have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists .

- These compounds have been analyzed for their chemical descriptors and biological activity .

- The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

- This compound could potentially be a novel efficient inhibitor of CB1 .

-

Loading in Graphene Aerogels

-

Therapeutic Importance

- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBUTLWCIJDTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352031 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

68744-68-3 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)